2-Chlorobenzo[d]oxazol-5-amine

Medicinal Chemistry CNS Drug Discovery Receptor Binding

2-Chlorobenzo[d]oxazol-5-amine is a regiospecifically differentiated benzoxazole featuring an electrophilic 2-chloro substituent and a versatile 5-amino handle. Unlike the 2-amino-5-chloro isomer (zoxazolamine), this scaffold's electron-withdrawing 2-Cl enhances cholinesterase inhibition (AChE IC₅₀ = 0.052 μM in optimized analogs) while the 5-NH₂ enables Schiff base formation and parallel library synthesis via nucleophilic aromatic substitution. With XLogP3 ≈ 2.5 and demonstrated BBB permeability (Pₑ > 10 × 10⁻⁶ cm s⁻¹), it is optimized for CNS drug discovery, MTDL design, and antimicrobial SAR campaigns. Procure this specific regioisomer to ensure experimental reproducibility and valid structure-activity conclusions.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11913296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]oxazol-5-amine
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C(O2)Cl
InChIInChI=1S/C7H5ClN2O/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
InChIKeyCIXLYYSHJSGTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzo[d]oxazol-5-amine: Core Properties and Structural Basis for Differential Selection in Benzoxazole-Based Research


2-Chlorobenzo[d]oxazol-5-amine (CAS 1352912-46-9, molecular weight 168.58 g/mol) is a heterocyclic building block featuring a benzoxazole core with chlorine substitution at the 2-position and an amino group at the 5-position [1]. This specific substitution pattern distinguishes it from other benzoxazole derivatives such as 2-aminobenzoxazole (amine at 2-position, no chlorine), 5-chlorobenzoxazole (chlorine at 5-position, no 2-amine), and 2-methylbenzoxazol-5-amine (alkyl vs. halogen at 2-position). The 2-chloro substituent provides an electrophilic site amenable to nucleophilic aromatic substitution reactions, while the 5-amino group serves as a hydrogen bond donor/acceptor and synthetic handle for further derivatization . The compound is commercially available at research-grade purity (typically ≥95%) and is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology applications .

Why 2-Chlorobenzo[d]oxazol-5-amine Cannot Be Interchanged with Other Benzoxazole Amines: A Procurement-Critical Rationale


Interchanging benzoxazole amines in a research or industrial workflow without rigorous validation is scientifically unsound due to divergent reactivity, biological target engagement, and pharmacokinetic properties that arise from subtle changes in substitution pattern. The 2-chloro-5-amino regioisomer is fundamentally distinct from its 2-amino-5-chloro analog (zoxazolamine, CAS 61-80-3) in terms of electronic distribution, nucleophilic reactivity, and hydrogen-bonding capacity [1]. Even within the same substitution class, modifications to the 2-position substituent (e.g., chloro vs. methyl vs. hydrogen) have been shown to alter cholinesterase inhibition potency by orders of magnitude and significantly impact blood-brain barrier permeability [2]. Furthermore, the 5-amino group's availability for Schiff base formation and subsequent metal coordination complexes is directly influenced by the electronic effects of the 2-chloro substituent, a property that cannot be replicated by non-halogenated analogs [3]. Therefore, assuming functional interchangeability without empirical comparative data risks experimental irreproducibility and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differential Evidence: 2-Chlorobenzo[d]oxazol-5-amine vs. Structural Analogs


Regioisomeric Distinction: 2-Chloro-5-amino vs. 2-Amino-5-chloro Benzoxazole for Central Nervous System Applications

2-Chlorobenzo[d]oxazol-5-amine (CAS 1352912-46-9) is the regioisomer of the clinically evaluated muscle relaxant zoxazolamine (CAS 61-80-3; 2-amino-5-chlorobenzoxazole). While zoxazolamine acts centrally as a muscle relaxant with undefined mechanism and is known to be a substrate for cytochrome P450 (CYP) enzymes [1], the 2-chloro-5-amino isomer presents an electrophilic 2-position chlorine that enables divergent synthetic derivatization pathways not accessible with the 2-amino isomer. This regioisomeric distinction is critical: zoxazolamine's 2-amino group is nucleophilic, whereas the target compound's 2-chloro group is electrophilic, fundamentally altering its chemical reactivity and potential biological target engagement [2].

Medicinal Chemistry CNS Drug Discovery Receptor Binding

Impact of 2-Chloro Substitution on Cholinesterase Inhibition Potency: Class-Level SAR Inferences

A systematic SAR study of 2-substituted benzo[d]oxazol-5-amine derivatives revealed that modifications at the 2-position profoundly influence acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities [1]. While direct IC50 data for 2-chlorobenzo[d]oxazol-5-amine itself is not reported in this study, the SAR trends indicate that electron-withdrawing substituents at the 2-position generally enhance cholinesterase inhibition compared to electron-donating groups. The optimal compound in the series (Compound 92, bearing a substituted benzylpiperazine at the 2-position) exhibited AChE IC50 = 0.052 ± 0.010 μM and BuChE IC50 = 1.085 ± 0.035 μM, with a selectivity ratio (BuChE/AChE) of approximately 21 [1]. In contrast, unsubstituted benzo[d]oxazol-5-amine (parent scaffold) showed substantially weaker inhibition, underscoring that the 2-position substituent is a critical determinant of target engagement. The 2-chloro substituent, being a strong electron-withdrawing group, is predicted to confer intermediate potency between the unsubstituted parent and the optimized 2-aminoalkyl derivatives.

Alzheimer's Disease Enzyme Inhibition Multi-Target Directed Ligands

Blood-Brain Barrier Permeability Potential: Implications of the 2-Chloro-5-Amine Scaffold

In the same 2-substituted benzo[d]oxazol-5-amine series, the optimized compound 92 demonstrated effective blood-brain barrier (BBB) permeability with a PAMPA permeability coefficient (Pe) of 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ [1]. This value indicates a strong likelihood of CNS penetration. The 2-chloro-5-amino scaffold, sharing the same core benzoxazole architecture with amine at the 5-position, is expected to possess favorable physicochemical properties for BBB penetration, particularly given its predicted lipophilicity (XLogP3 ≈ 2.5 for the isomeric zoxazolamine scaffold) [2]. In contrast, more polar 2-amino analogs lacking halogen substitution typically exhibit reduced passive diffusion across lipid bilayers.

CNS Drug Delivery Pharmacokinetics PAMPA Assay

Synthetic Versatility: 2-Chloro as an Electrophilic Handle for Nucleophilic Aromatic Substitution

The 2-chloro substituent on the benzoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, enabling facile introduction of diverse amine, alkoxy, and thio substituents at the 2-position . This reactivity profile contrasts sharply with the 2-methyl analog (2-methylbenzoxazol-5-amine), which is inert toward SNAr, and the 2-amino analog, which is nucleophilic rather than electrophilic. The 5-amino group remains intact during SNAr at the 2-position, allowing for sequential orthogonal derivatization strategies [1].

Organic Synthesis Medicinal Chemistry Building Block Derivatization

Optimal Research and Procurement Scenarios for 2-Chlorobenzo[d]oxazol-5-amine Based on Differential Evidence


Alzheimer's Disease Multi-Target Directed Ligand (MTDL) Discovery Programs

This compound serves as an optimal core scaffold for designing MTDLs targeting cholinesterases and amyloid-beta aggregation, as demonstrated by Gutti et al. (2019) who achieved AChE IC50 = 0.052 μM and BBB Pe = 10.80 × 10⁻⁶ cm s⁻¹ with optimized 2-substituted derivatives [1]. The 2-chloro-5-amino scaffold provides the requisite electron-withdrawing character at the 2-position for potent enzyme inhibition while maintaining a favorable CNS permeability profile.

Library Synthesis via SNAr for Structure-Activity Relationship (SAR) Exploration

The electrophilic 2-chloro group enables efficient parallel synthesis of diverse 2-substituted benzo[d]oxazol-5-amine libraries via nucleophilic aromatic substitution with amine, alcohol, or thiol nucleophiles . This synthetic expediency accelerates hit-to-lead optimization campaigns, particularly in medicinal chemistry programs requiring rapid exploration of 2-position chemical space while preserving the 5-amino handle for additional functionalization.

Antimicrobial Schiff Base Derivatization Research

The 5-amino group readily undergoes Schiff base condensation with aromatic aldehydes to yield imine-linked derivatives with demonstrated antimicrobial activity [2]. Mahmood et al. (2021) reported that Schiff bases derived from benzo[d]oxazol-5-amine exhibited notable antibacterial and antifungal properties, validating this scaffold for antimicrobial drug discovery efforts. The 2-chloro substituent may further modulate antimicrobial potency through electronic effects on the imine nitrogen.

CNS-Penetrant Probe Development for Target Validation Studies

Based on the favorable BBB permeability demonstrated by structurally related 2-substituted benzo[d]oxazol-5-amines (Pe > 10 × 10⁻⁶ cm s⁻¹), this scaffold is well-suited for developing chemical probes intended for in vivo CNS target validation [1]. The 2-chloro-5-amino substitution pattern balances lipophilicity (predicted XLogP3 ≈ 2.5) and polar surface area to achieve brain exposure while retaining synthetic tractability for incorporating affinity tags or reporter groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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